molecular formula C9H11NO3 B11768257 (E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine

(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B11768257
M. Wt: 181.19 g/mol
InChI Key: PFOQWBDLQYJOHM-POHAHGRESA-N
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Description

(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a 2,6-dimethoxyphenyl ring through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 2,6-dimethoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The methylene bridge allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit oxidative enzymes, reducing the production of reactive oxygen species and mitigating oxidative stress.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-N-[(2,6-Dimethoxyphenyl)methylidene]hydroxylamine is unique due to its specific structural features, such as the presence of both methoxy groups and a hydroxylamine functional group. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(NZ)-N-[(2,6-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-5-9(13-2)7(8)6-10-11/h3-6,11H,1-2H3/b10-6-

InChI Key

PFOQWBDLQYJOHM-POHAHGRESA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)/C=N\O

Canonical SMILES

COC1=C(C(=CC=C1)OC)C=NO

Origin of Product

United States

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